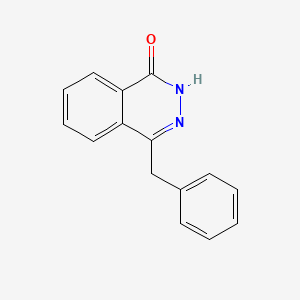

4-Benzyl-1(2H)-phthalazinone

Descripción general

Descripción

4-Benzyl-1(2H)-phthalazinone is a chemical compound that has been synthesized and studied for its biological activities . It is a derivative of phthalazinone, a class of compounds known for their pronounced antipyretic, analgesic, and tuberculostatic activity .

Synthesis Analysis

4-Benzyl-2-1(2H) phthalazonyl derivatives were synthesized by Mannich reaction of 4-benzylphthalazinone 1 which by the reaction with diazomethane yielded O-methylated derivative 4 . Various 1-benzal-2-substituted aryl-3(2H) isoindolinones were also prepared .Molecular Structure Analysis

The molecular structure of 4-Benzyl-1(2H)-phthalazinone has been analyzed using spectroscopic characterization like 1H NMR, 13C NMR, FTIR . The geometry of the compound had been optimized by the DFT method and its results were compared with the X-ray diffraction data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-Benzyl-1(2H)-phthalazinone include Mannich reaction and reaction with diazomethane . The reaction with diazomethane yielded O-methylated derivative 4 .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Benzyl-1(2H)-phthalazinone have been analyzed using various methods. The geometry of the compound had been optimized by the DFT method . The calculated energies for the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) showed the stability and reactivity of the title compound .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Anticancer Research

4-Benzyl-1(2H)-phthalazinone: has been explored for its potential in anticancer research. Its structure serves as a scaffold for the synthesis of various derivatives that can interact with biological targets involved in cancer progression. The compound’s ability to be modified allows researchers to optimize its pharmacokinetic and pharmacodynamic properties, aiming to increase efficacy and reduce toxicity .

Material Science: Organic Photovoltaic Materials

In material science, 4-Benzyl-1(2H)-phthalazinone derivatives are investigated for their use in organic photovoltaic materials. These compounds can act as electron donors or acceptors when exposed to light, making them suitable for the development of solar cells with improved efficiency and stability .

Chemical Synthesis: Building Blocks

This compound is utilized as a building block in chemical synthesis. Its reactive sites enable it to undergo various chemical reactions, forming complex molecules with diverse functionalities. This is particularly useful in the synthesis of novel organic compounds with potential industrial applications .

Pharmaceutical Research: Drug Development

In pharmaceutical research, 4-Benzyl-1(2H)-phthalazinone is a key intermediate in the design of new drugs. Its core structure is amenable to modifications that can lead to the discovery of new therapeutic agents with activity against a range of diseases .

Biochemistry: Enzyme Inhibition Studies

The compound’s structural features make it a candidate for enzyme inhibition studies. By interacting with enzymes’ active sites, it can help in understanding the mechanism of action and thus aid in the development of enzyme inhibitors that can be used to treat various metabolic disorders .

Industrial Applications: Catalysts and Additives

In industrial applications, derivatives of 4-Benzyl-1(2H)-phthalazinone are explored as catalysts and additives. Their chemical properties can enhance the efficiency of industrial processes, such as in the production of polymers and other materials .

Direcciones Futuras

The future directions for the research on 4-Benzyl-1(2H)-phthalazinone could include further exploration of its biological activities and potential applications in medicine. Given its pronounced antipyretic, analgesic, and tuberculostatic activity, it could be of interest in the development of new therapeutic agents .

Propiedades

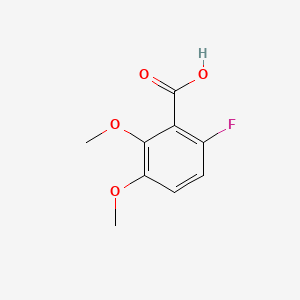

IUPAC Name |

4-benzyl-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c18-15-13-9-5-4-8-12(13)14(16-17-15)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCCMEHWBGPJKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NNC(=O)C3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346948 | |

| Record name | 4-Benzyl-1(2H)-phthalazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-1(2H)-phthalazinone | |

CAS RN |

32003-14-8 | |

| Record name | 4-(Phenylmethyl)-2H-phthalazin-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032003148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Benzyl-1(2H)-phthalazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(PHENYLMETHYL)-2H-PHTHALAZIN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LL8JLO3GTI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main synthetic routes used to obtain 4-Benzyl-1(2H)-phthalazinone and its derivatives?

A1: Researchers have employed various synthetic strategies to produce 4-Benzyl-1(2H)-phthalazinone and its derivatives. One common approach involves a chemoselective N-alkylation reaction. For instance, reacting 4-benzylphthalazin-1(2H)-one with ethyl acrylate in the presence of anhydrous potassium carbonate yields ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl) propanoate. [] This ester serves as a crucial intermediate for synthesizing numerous other derivatives. Another method involves reacting the aceto hydrazide of 4-benzyl-1(2 H)-phthalazinone with amino acid methyl esters using an azide coupling method. [] This leads to the formation of various substituted 4-Benzyl-1(2H)-phthalazinone derivatives.

Q2: What biological activities have been associated with 4-Benzyl-1(2H)-phthalazinone derivatives?

A2: Studies have shown that certain derivatives of 4-Benzyl-1(2H)-phthalazinone exhibit promising anticancer activity. [, ] Specifically, these compounds have demonstrated cytotoxicity against the HCT-116 cell line, a human colon cancer cell line. [] Additionally, some derivatives demonstrated potent inhibition of VEGFR2, a key protein involved in angiogenesis, a process crucial for tumor growth and development. [] Furthermore, research has explored the potential of these derivatives as androgen receptor antagonists, which could have implications for treating prostate cancer. []

Q3: How do structural modifications to 4-Benzyl-1(2H)-phthalazinone impact its biological activity?

A3: The structure-activity relationship (SAR) studies indicate that modifications to the 4-Benzyl-1(2H)-phthalazinone scaffold can significantly influence its biological properties. For example, introducing specific substituents like mono and dipeptides, or hydrazones, has been shown to enhance the cytotoxic activity of the parent compound against cancer cell lines. [, ] Additionally, varying the substituents at specific positions on the aromatic ring can modulate its binding affinity to target proteins like VEGFR2. []

Q4: Has the mechanism of action for the observed cytotoxicity been investigated?

A4: Yes, research suggests that some 4-Benzyl-1(2H)-phthalazinone derivatives induce apoptosis, a programmed cell death mechanism, in HCT-116 cells. [] One study observed that treatment with a specific derivative led to a significant increase in apoptotic cells and caused cell cycle arrest at the S-phase, indicating its interference with DNA replication and ultimately leading to cancer cell death. []

Q5: Are there any insights into the binding interactions of 4-Benzyl-1(2H)-phthalazinone derivatives with target proteins like VEGFR2?

A5: Computational studies have provided valuable insights into the binding mode of 4-Benzyl-1(2H)-phthalazinone derivatives with VEGFR2. Molecular docking simulations revealed that a potent derivative formed key binding interactions with crucial amino acid residues within the active site of VEGFR2. [] This strong binding affinity, reflected by a favorable binding energy, likely contributes to the observed inhibitory effect on VEGFR2 activity. []

Q6: Beyond anticancer activity, have any other potential applications for 4-Benzyl-1(2H)-phthalazinone derivatives been explored?

A6: Interestingly, previous research has explored the antiallergic and antiasthmatic properties of certain 4-benzyl-1(2H)-phthalazinone derivatives. [, ] While the specific mechanisms behind these effects require further investigation, these findings suggest potential therapeutic applications beyond oncology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1268453.png)

![8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1268454.png)